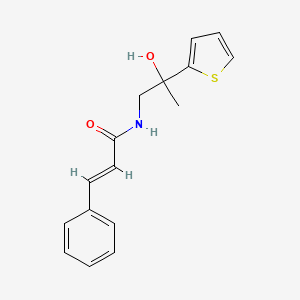

![molecular formula C14H10BrClN2O3 B2931596 [2-(3-Chloroanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate CAS No. 387381-92-2](/img/structure/B2931596.png)

[2-(3-Chloroanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

[2-(3-Chloroanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate is a chemical compound that has been extensively studied in scientific research. It is a heterocyclic compound that contains both a pyridine and a carboxylate group. This compound has been used in various scientific research applications due to its unique properties and potential therapeutic benefits.

Scientific Research Applications

Organic Synthesis and Ligand Design

A pivotal area of application involves the use of bromo and chloropyridine derivatives in the development of preorganized ligands for potential labeling of biological materials. Charbonnière et al. (2002) describe the transformation of bromo to ester groups in ligands bearing 6-bromo-2,2'-bipyridine pendant arms, showcasing a methodology for the rational design of ligands with oxophilic and anionic sidearms, which could be relevant to the chemistry of "[2-(3-Chloroanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate" (Charbonnière, Weibel, & Ziessel, 2002).

Electrocatalysis and Carbon Dioxide Utilization

Feng et al. (2010) explored the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2, demonstrating the compound's role in sustainable chemistry through the synthesis of 6-aminonicotinic acid. This process highlights the potential for compounds like "[2-(3-Chloroanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate" to contribute to green chemistry initiatives by facilitating carbon dioxide utilization (Feng et al., 2010).

Photogeneration of Hydrogen

Research by Du, Knowles, and Eisenberg (2008) into the photogeneration of hydrogen from water using a platinum(II) terpyridyl acetylide chromophore and a molecular cobalt catalyst underscores the growing interest in harnessing halogenated pyridines for renewable energy production. This work provides a foundation for further exploration of related compounds in energy conversion processes (Du, Knowles, & Eisenberg, 2008).

Heterocyclic Chemistry

Tsvelikhovsky and Buchwald (2010) demonstrated the Pd-catalyzed condensation of bromostyrene and chloroaniline derivatives to yield heteroaromatic compounds. The selectivity of these transformations, controlled by the ligand, highlights the utility of halogenated pyridines in synthesizing complex heterocycles, which is relevant for the development of pharmaceuticals and materials (Tsvelikhovsky & Buchwald, 2010).

Mechanism of Action

Target of Action

The primary targets of [2-(3-Chloroanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate are currently unknown. This compound is a relatively new entity and research is ongoing to identify its specific targets .

Mode of Action

It is believed to interact with its targets in a manner similar to other compounds in its class .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound .

properties

IUPAC Name |

[2-(3-chloroanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrClN2O3/c15-10-4-9(6-17-7-10)14(20)21-8-13(19)18-12-3-1-2-11(16)5-12/h1-7H,8H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEMGOJCDXZXPEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)COC(=O)C2=CC(=CN=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(3-Chloroanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-N-(naphthalen-1-yl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2931513.png)

![3,4,5-triethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2931516.png)

![3-{[(5-Bromofuran-2-yl)methyl]amino}-1$l^{6}-thiolane-1,1-dione hydrochloride](/img/structure/B2931519.png)

![6-Bromo-3-({4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]phenyl}methyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2931521.png)

![3-cyclopentyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}propanamide](/img/structure/B2931528.png)

![N-[2-(dimethylamino)-1-phenylethyl]pyrrolidine-2-carboxamide dihydrochloride](/img/structure/B2931529.png)

![(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(4-nitrophenyl)methanone](/img/structure/B2931530.png)

![N'-(3-chloro-4-methoxyphenyl)-N-[2-(cyclohexen-1-yl)ethyl]oxamide](/img/structure/B2931531.png)

![methyl 1-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2931535.png)

![[4-(Trifluoromethyl)-1-bicyclo[2.2.2]octanyl]methanamine;hydrochloride](/img/structure/B2931536.png)